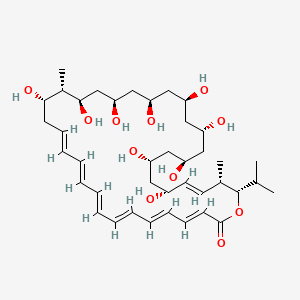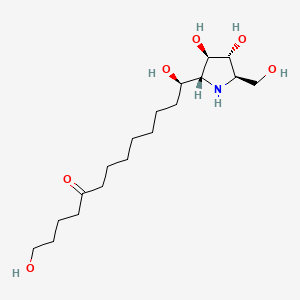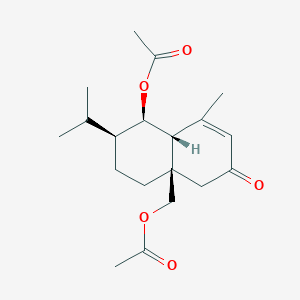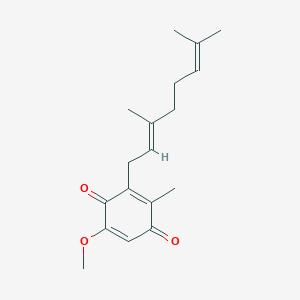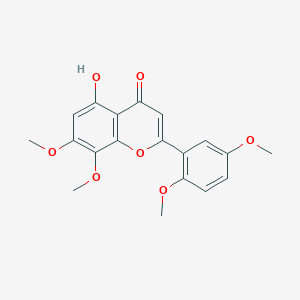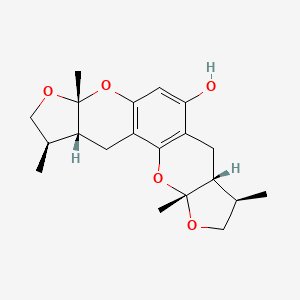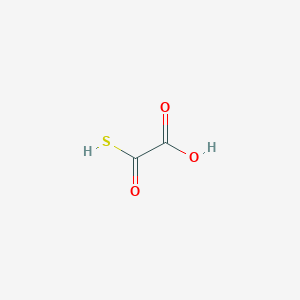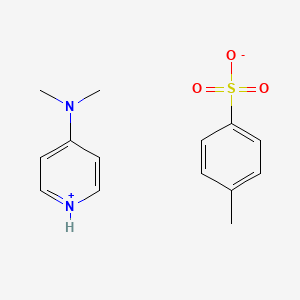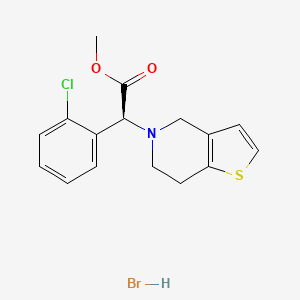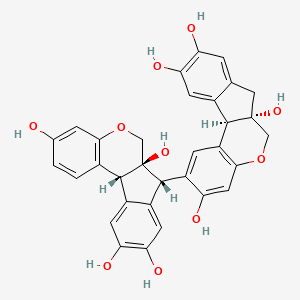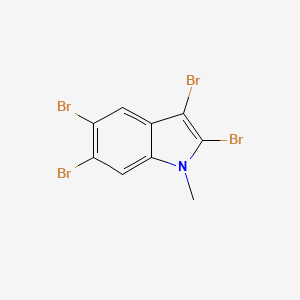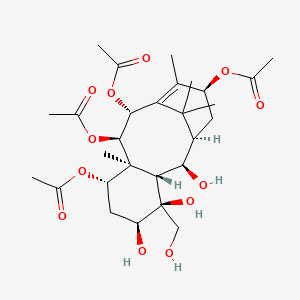
Taxumairol N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taxumairol N is a natural product found in Taxus mairei with data available.
Scientific Research Applications
Taxane Diterpenoids Discovery and Cytotoxic Properties
Research on Taxumairol N primarily revolves around the discovery of novel taxane diterpenoids and their potential cytotoxic properties. For instance, Shen, Lo, Chen, Kuo, and Hung (2000) isolated Taxumairol N from the roots of Taxus mairei, characterizing its structure through various NMR techniques. They identified its structure as 7beta,9alpha,10beta,13alpha-tetraacetoxy-2alpha, 4alpha,5alpha,20-tetrahydroxytax-11-ene. This research contributes significantly to the understanding of the chemical diversity within Taxus species (Shen et al., 2000).
Taxumairol N in Cancer Research
A key focus in the study of Taxumairol N is its potential application in cancer research. Early studies such as those by Shen, Tai, and Chen (1996) have noted the cytotoxic effects of related compounds like Taxumairol A against various tumor cell lines, suggesting a potential avenue for cancer treatment research. Although specific studies on Taxumairol N's cytotoxicity are limited, the broader research on taxoids from Taxus mairei roots underlines the significance of these compounds in developing anticancer therapies (Shen, Tai, & Chen, 1996).
Taxumairol N and Its Role in Taxus Species Diversity
Taxumairol N also plays a role in demonstrating the chemical diversity of Taxus species. Studies have focused on isolating and characterizing various new taxoids from Taxus mairei, highlighting the plant's rich reservoir of potentially beneficial compounds. For instance, Xia, Peng, Zhao, Xu, Zhao, and Sun (2005) isolated 2,20‐O‐diacetyltaxumairol N from Taxus chinensis, further emphasizing the diversity of taxane diterpenoids across different Taxus species and their potential applications in medicine (Xia et al., 2005).
properties
Molecular Formula |
C28H42O12 |
|---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
[(1R,2R,3R,4S,5S,7S,8S,9R,10R,13S)-7,9,10-triacetyloxy-2,4,5-trihydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |
InChI |
InChI=1S/C28H42O12/c1-12-18(37-13(2)30)9-17-22(35)24-27(8,20(38-14(3)31)10-19(34)28(24,36)11-29)25(40-16(5)33)23(39-15(4)32)21(12)26(17,6)7/h17-20,22-25,29,34-36H,9-11H2,1-8H3/t17-,18-,19-,20-,22+,23+,24-,25-,27+,28-/m0/s1 |
InChI Key |
VTKBQFQXWSDZJR-JIHAPQACSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)(CO)O)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C(C3C(C(C2(C)C)CC1OC(=O)C)O)(CO)O)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
synonyms |
7beta,9alpha,10beta,13alpha-tetraacetoxy-2alpha,4alpha,5alpha,20-tetrahydroxytax-11-ene taxumairol N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



